Tetrapotassium hexacyanoruthenate Tetrapotassium hexacyanoruthenate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16776561
InChI: InChI=1S/6CN.4K.H2O.Ru/c6*1-2;;;;;;/h;;;;;;;;;;1H2;/q6*-1;4*+1;;+3
SMILES:
Molecular Formula: C6H2K4N6ORu+
Molecular Weight: 431.6 g/mol

Tetrapotassium hexacyanoruthenate

CAS No.:

Cat. No.: VC16776561

Molecular Formula: C6H2K4N6ORu+

Molecular Weight: 431.6 g/mol

* For research use only. Not for human or veterinary use.

Tetrapotassium hexacyanoruthenate -

Specification

Molecular Formula C6H2K4N6ORu+
Molecular Weight 431.6 g/mol
IUPAC Name tetrapotassium;ruthenium(3+);hexacyanide;hydrate
Standard InChI InChI=1S/6CN.4K.H2O.Ru/c6*1-2;;;;;;/h;;;;;;;;;;1H2;/q6*-1;4*+1;;+3
Standard InChI Key MLDIKVWYYBSJNJ-UHFFFAOYSA-N
Canonical SMILES [C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[K+].[K+].[Ru+3]

Introduction

Chemical Identity and Nomenclature

Tetrapotassium hexacyanoruthenate belongs to the class of octahedral cyano complexes, where a ruthenium(II) center coordinates six cyanide ligands in a face-centered cubic arrangement. The systematic IUPAC name, potassium hexacyanoruthenate(II), reflects the oxidation state of the central metal and the stoichiometry of the potassium counterions. Alternative designations include potassium ruthenium cyanide and K₄[Ru(CN)₆], with hydrates typically denoted by appended water molecules (e.g., K₄[Ru(CN)₆]·3H₂O) .

The compound’s CAS registry number (15002-31-0) and EC number (239-734-8) provide unique identifiers for regulatory and commercial purposes. Its molecular formula corresponds to C₆K₄N₆Ru with a molar mass of 431.59 g/mol for the anhydrous form . Hydrated variants exhibit increased molecular weights proportional to their water content, as demonstrated by the trihydrate form (K₄[Ru(CN)₆]·3H₂O) with a formula weight of 485.67 g/mol .

Crystallographic and Structural Characteristics

Crystal System and Space Group

Single-crystal X-ray diffraction analyses reveal that K₄[Ru(CN)₆]·3H₂O crystallizes in the monoclinic system with space group C2/c . The unit cell parameters (a = 9.4888 Å, b = 17.0598 Å, c = 12.7663 Å, β = 110.45°) create a distorted prismatic geometry that accommodates the complex anion and hydration water molecules. This structural arrangement differs markedly from its iron analog (K₄[Fe(CN)₆]), which exhibits smaller unit cell dimensions due to ruthenium’s larger ionic radius (Ru²⁺: 0.76 Å vs. Fe²⁺: 0.61 Å) .

Coordination Environment

The ruthenium center resides in an octahedral coordination sphere formed by six cyanide ligands, with Ru-C bond lengths averaging 2.03 Å . Each cyanide group participates in bifurcated interactions with potassium cations through both carbon and nitrogen termini—a rare example of ambidentate ligand behavior. The K⁺ ions exhibit diverse coordination numbers (6–8) depending on their position in the lattice, engaging in:

  • Conventional ionic interactions with cyanide nitrogen atoms (K-N distances: 2.80–3.12 Å)

  • Electron-deficient bonds to cyanide carbon atoms (K-C distances: 3.15–3.30 Å)

  • Water coordination (K-O distances: 2.81–2.99 Å)

This dual bonding mode explains the compound’s exceptional thermal stability compared to simpler cyanometallates.

Comparative Structural Data

The table below contrasts structural parameters for K₄[M(CN)₆]·3H₂O complexes (M = Fe, Ru, Os):

ParameterK₄[Fe(CN)₆]·3H₂OK₄[Ru(CN)₆]·3H₂OK₄[Os(CN)₆]·3H₂O
Unit Cell a (Å)9.39409.48889.4865
Unit Cell b (Å)16.875417.059817.0421
Unit Cell c (Å)12.654212.766312.7540
β angle (°)110.32110.45110.41
M-C bond length (Å)1.922.032.05
Space groupC2/cC2/cC2/c

Data adapted from single-crystal analyses .

Synthesis and Purification

Conventional Preparation Routes

The standard synthesis involves reacting ruthenium trichloride (RuCl₃) with excess potassium cyanide under controlled pH conditions:

RuCl3+6KCNK4[Ru(CN)6]+3KCl+Cl2\text{RuCl}_3 + 6\text{KCN} \rightarrow \text{K}_4[\text{Ru(CN)}_6] + 3\text{KCl} + \text{Cl}_2 \uparrow

This reaction requires strict temperature control (60–70°C) and inert atmosphere maintenance to prevent oxidation of cyanide ligands. Post-synthetic purification typically involves recrystallization from aqueous ethanol, yielding hydrated forms with 3–5 water molecules per formula unit .

Hydration State Control

The number of water molecules in the crystal lattice depends on recrystallization conditions:

  • Trihydrate: Obtained from slow evaporation of aqueous solutions at 25°C

  • Pentahydrate: Forms when crystallized from ethanol-water mixtures (1:3 v/v)

  • Anhydrous: Requires vacuum drying at 150°C for 48 hours

Thermogravimetric analysis shows stepwise water loss between 80–180°C, with complete dehydration achieved by 200°C .

Physicochemical Properties

Thermal Stability

The anhydrous form demonstrates remarkable thermal resilience, decomposing only above 400°C through cyanide ligand oxidation:

K4[Ru(CN)6]+15O22K2CO3+RuO2+4NOx+CO2\text{K}_4[\text{Ru(CN)}_6] + 15\text{O}_2 \rightarrow 2\text{K}_2\text{CO}_3 + \text{RuO}_2 + 4\text{NO}_x + \text{CO}_2

Differential scanning calorimetry reveals an endothermic peak at 415°C corresponding to this decomposition .

Solubility Profile

K₄[Ru(CN)₆] exhibits moderate aqueous solubility (23.4 g/100 mL at 25°C), decreasing significantly in alcoholic solvents:

  • Ethanol: 1.2 g/100 mL

  • Methanol: 0.8 g/100 mL

  • Acetone: <0.1 g/100 mL

The solubility follows an unusual temperature dependence, decreasing by 40% when heated from 25°C to 60°C due to entropy-driven association of potassium ions .

Spectroscopic Characteristics

IR Spectroscopy:

  • ν(C≡N): 2095 cm⁻¹ (Ru-CN stretching)

  • δ(CN): 615 cm⁻¹ (in-plane bending)

  • ν(Ru-C): 420 cm⁻¹

UV-Vis Spectrum:

  • λ_max = 320 nm (ε = 4500 L·mol⁻¹·cm⁻¹) → Metal-to-ligand charge transfer transition

  • Shoulder at 275 nm → d-d transitions in Ru²⁺

Reactivity and Functional Behavior

Redox Activity

Cyclic voltammetry in aqueous solution reveals a quasi-reversible Ru²⁺/Ru³⁺ redox couple at E₁/₂ = +0.78 V vs. SHE:

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator